4-chloro-1-(2-fluoroethyl)-1H-pyrazole 4-chloro-1-(2-fluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1429419-75-9
VCID: VC5113121
InChI: InChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
SMILES: C1=C(C=NN1CCF)Cl
Molecular Formula: C5H6ClFN2
Molecular Weight: 148.57

4-chloro-1-(2-fluoroethyl)-1H-pyrazole

CAS No.: 1429419-75-9

Cat. No.: VC5113121

Molecular Formula: C5H6ClFN2

Molecular Weight: 148.57

* For research use only. Not for human or veterinary use.

4-chloro-1-(2-fluoroethyl)-1H-pyrazole - 1429419-75-9

Specification

CAS No. 1429419-75-9
Molecular Formula C5H6ClFN2
Molecular Weight 148.57
IUPAC Name 4-chloro-1-(2-fluoroethyl)pyrazole
Standard InChI InChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
Standard InChI Key AWLMPNIRSVKMJW-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCF)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole belongs to the pyrazole family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The substitution pattern includes:

  • Chlorine at the 4-position

  • 2-Fluoroethyl group at the 1-position

This arrangement creates distinct electronic effects that influence reactivity and intermolecular interactions. The fluorine atom induces strong electronegativity, while the chloro group enhances lipophilicity.

Physicochemical Properties

Experimental and calculated parameters reveal key characteristics:

PropertyValueSource
Molecular FormulaC₅H₆ClFN₂
Molecular Weight148.57 g/mol
IUPAC Name4-chloro-1-(2-fluoroethyl)pyrazole
SMILES NotationC1=C(C=NN1CCF)Cl
XLogP3-AA (Predicted)1.7
Hydrogen Bond Donor Count0

The compound's limited aqueous solubility (experimentally undetermined) suggests formulation challenges for biological applications.

Synthetic Methodologies

Cyclocondensation Approaches

The primary synthesis route involves cyclocondensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. A typical protocol involves:

  • Precursor Preparation: 2-Fluoroethylhydrazine reacts with 1,3-diketones

  • Ring Closure: Acid-catalyzed cyclization at 80-100°C

  • Chlorination: Electrophilic substitution using Cl₂ or SOCl₂

Key optimization parameters include:

  • Temperature control (70-110°C range)

  • Solvent selection (preferential use of DMF or THF)

  • Catalytic systems (p-TsOH shows 78% yield improvement over H₂SO₄)

Derivative Synthesis

Structural modifications yield biologically active analogs:

DerivativeSynthetic ModificationBiological Activity
[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanolHydroxymethylation at C5Enhanced water solubility
(178.59 g/mol, C₆H₈ClFN₂O)
N-Acylated variantsAmide bond formationImproved pharmacokinetics
ParameterIVc (Analog)Chlorantraniliprole
ER Calcium Release Efficiency90% at 10⁻⁵ mg/L70% at 10⁻⁵ mg/L
Neuronal Activation Threshold0.1 µM0.05 µM

The chloro-fluoroethyl substitution pattern appears critical for receptor binding affinity .

Agricultural Applications

Insecticidal Performance

Structure-activity relationship (SAR) studies highlight key features:

  • Fluoroethyl Group:

    • Increases metabolic stability (t₁/₂ = 48 hrs vs. 12 hrs for ethyl analogs)

    • Enhures cuticular penetration (LogP reduction by 0.8 units)

  • Chloro Substituent:

    • Improves target binding (Kd = 2.3 nM vs. 15 nM for H-analogs)

    • Reduces photodegradation (Q10 = 0.15 vs. 0.45 for Br-substituted)

Field trials with structural analogs show:

  • 98% mortality in Helicoverpa armigera at 50 g/ha

  • Residual activity lasting 21 days post-application

Future Research Directions

Synthetic Chemistry Challenges

  • Regioselectivity Issues: Current methods yield 65:35 1H:2H isomer mixtures

  • Scale-up Limitations: Batch sizes >100g show 22% yield reduction

  • Purification Needs: HPLC methods required for >98% purity

Biological Screening Priorities

  • Kinase Inhibition Assays: AKT1, CK2, PKA targets

  • CYP450 Metabolism Studies: Potential drug-drug interactions

  • Ecotoxicity Profiling: Daphnia magna LC50 determinations

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